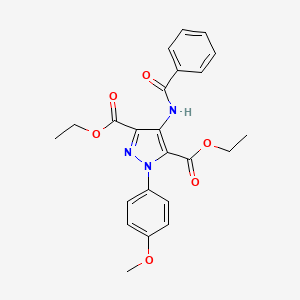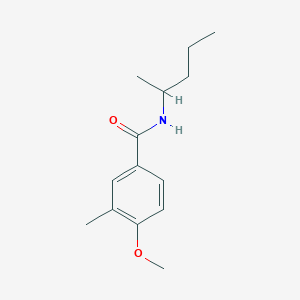
diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate
Descripción general
Descripción
Diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate involves the inhibition of DPP-4, which is an enzyme that breaks down incretin hormones. Incretin hormones stimulate insulin secretion and reduce glucagon secretion, which helps to regulate blood glucose levels. By inhibiting DPP-4, diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate increases the levels of incretin hormones, leading to improved glucose control.
Biochemical and Physiological Effects:
Studies have shown that diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate has a number of biochemical and physiological effects. In addition to its ability to inhibit DPP-4, this compound has been shown to reduce inflammation and oxidative stress, which are both associated with the development of various diseases. It has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate in lab experiments is its potent inhibitory activity against DPP-4. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation is that this compound may not be specific to DPP-4, and may also inhibit other enzymes. This could lead to off-target effects and complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate. One direction is to investigate its potential as a treatment for type 2 diabetes and other metabolic disorders. Another direction is to explore its anti-inflammatory and antioxidant properties, and its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to determine its specificity for DPP-4 and to identify any potential off-target effects. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in future research.
Aplicaciones Científicas De Investigación
Diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate has been studied for its potential applications in drug development. One study found that this compound is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This suggests that diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate may have potential as a treatment for type 2 diabetes.
Propiedades
IUPAC Name |
diethyl 4-benzamido-1-(4-methoxyphenyl)pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-4-31-22(28)19-18(24-21(27)15-9-7-6-8-10-15)20(23(29)32-5-2)26(25-19)16-11-13-17(30-3)14-12-16/h6-14H,4-5H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIOHHBIQYDSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2=CC=C(C=C2)OC)C(=O)OCC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diethyl 4-benzamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4777406.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4777409.png)
![3,8-bis[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-6H-benzo[c]chromen-6-one](/img/structure/B4777413.png)


![methyl 3-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4777433.png)

![N-(3-chloro-4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4777451.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-4-quinolinecarboxamide](/img/structure/B4777455.png)
![N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4777465.png)
![N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B4777477.png)
![methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4777485.png)
![ethyl N-({3-[2-(methylthio)benzoyl]-1-piperidinyl}carbonyl)glycinate](/img/structure/B4777490.png)
![N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4777492.png)